molecular formula C5H10ClN B8211790 (S)-3-(Chloromethyl)pyrrolidine CAS No. 1187931-91-4

(S)-3-(Chloromethyl)pyrrolidine

Cat. No.: B8211790
CAS No.: 1187931-91-4
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-RXMQYKEDSA-N
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Description

(S)-3-(Chloromethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. Another approach involves the use of chiral catalysts to directly synthesize the (S)-enantiomer from pyrrolidine and chloromethylating agents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

(S)-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Chloromethyl)pyrrolidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the chloromethyl group.

    3-(Chloromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.

    ®-3-(Chloromethyl)pyrrolidine: The enantiomer of (S)-3-(Chloromethyl)pyrrolidine.

Uniqueness

This compound is unique due to its chiral nature and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. The (S)-enantiomer is often preferred in pharmaceutical applications due to its specific interactions with biological targets, leading to enhanced efficacy and reduced side effects compared to the ®-enantiomer .

Properties

IUPAC Name

(3S)-3-(chloromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301757
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-91-4
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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